2-Bromo-5-phenylpyridine
Overview
Description
2-Bromo-5-phenylpyridine is a useful research compound. Its molecular formula is C11H8BrN and its molecular weight is 234.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Halogen-rich Intermediates: A study by Wu, Porter, Frennesson, and Saulnier (2022) highlighted the synthesis of halogen-rich pyridines like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which serve as valuable building blocks for medicinal chemistry research (Wu et al., 2022).
Preparation of Brominated Bipyridines and Bipyrimidines: Schwab, Fleischer, and Michl (2002) demonstrated efficient synthesis methods for these compounds, which are crucial in preparing metal-complexing molecular rods (Schwab et al., 2002).
Synthesis of Heteroarylated 2-Arylpyridines: Baloch, Roy, Bensaid, Guerchais, and Doucet (2012) presented a simple method using bromo-chloropyridines, potentially applicable in creating complexes with unique physical properties (Baloch et al., 2012).
Aminodebromination Mechanisms: Streef, Hertog, and Plas (1985) explored the aminodebromination of 2,6-dibromo-3-phenylpyridine, contributing to the understanding of reaction mechanisms in liquid ammonia (Streef et al., 1985).
Synthesis of -bromo-N-heteroaromatics: Ohba, Sakamoto, and Yamanaka (1990) demonstrated ring-transformation reactions with phenylacetonitrile, providing insights into synthetic methods for these compounds (Ohba et al., 1990).
Antimicrobial and Antioxidant Applications: Zianna, Vradi, Hatzidimitriou, Kalogiannis, and Psomas (2022) investigated Zinc(II) complexes of bromo-chloro-salicylaldehyde, revealing their potential in antimicrobial and antioxidant applications (Zianna et al., 2022).
Large-Scale Synthesis Protocols: Agosti, Bertolini, Bruno, Lautz, Glarner, and Deichtmann (2017) developed safe, reproducible protocols for the large-scale synthesis of 5-Bromo-2-nitropyridine, emphasizing consistent results and improved safety (Agosti et al., 2017).
Electrocatalytic Carboxylation with CO2: Feng, Huang, Liu, and Wang (2010) showed the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, yielding a significant product with high selectivity (Feng et al., 2010).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-phenylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
This compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . This interaction results in the inhibition of the kinase, thereby modulating cellular processes .
Biochemical Pathways
The inhibition of p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This modulation of cytokine release can have downstream effects on various diseases, including cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Pharmacokinetics
The synthesis of this compound has been optimized to increase the overall yield and avoid the use of palladium as a catalyst , which may have implications for its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of cellular processes through the inhibition of p38α MAP kinase . This can result in the reduction of pro-inflammatory cytokine release, potentially alleviating symptoms of cytokine-driven and neurodegenerative diseases .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for maintaining its stability.
Properties
IUPAC Name |
2-bromo-5-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOAXRDXTGCPBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376532 | |
Record name | 2-bromo-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107351-82-6 | |
Record name | 2-bromo-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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